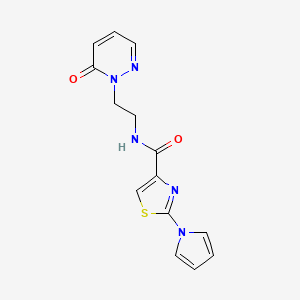
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, also known as OPET, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. OPET is a small molecule that belongs to the thiazole family and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is not fully understood. However, studies have suggested that N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been shown to modulate the expression of certain genes that are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can induce apoptosis, inhibit cell proliferation, and decrease the expression of certain oncogenes. N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has also been shown to decrease the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Additionally, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been shown to exhibit low toxicity and high selectivity towards cancer cells. However, one limitation of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is its poor solubility in water, which can make it difficult to formulate for in vivo studies.
Orientations Futures
There are several future directions for the study of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide. One potential area of research is the development of novel formulations that can improve the solubility and bioavailability of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide and identify its molecular targets. Finally, the potential of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide as a therapeutic agent for various diseases should be explored in preclinical and clinical studies.
Conclusion
In conclusion, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a promising small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. Its synthesis method has been optimized to obtain high yields and purity, and it has been shown to exhibit various biochemical and physiological effects. While there are some limitations to its use in lab experiments, the future directions for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide research are promising and warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide involves a multi-step process that includes the reaction of 2-aminopyridazine with ethyl acrylate, followed by cyclization with 2-bromo-1-(pyrrol-1-yl)ethanone and thioamide formation with thiosemicarbazide. The final product is obtained after purification by column chromatography and recrystallization. This synthesis method has been optimized to obtain high yields and purity of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide.
Applications De Recherche Scientifique
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been studied extensively in the field of drug discovery and development. It has been shown to exhibit activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-12-4-3-5-16-19(12)9-6-15-13(21)11-10-22-14(17-11)18-7-1-2-8-18/h1-5,7-8,10H,6,9H2,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIUVDGOWGYBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2660681.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2660683.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone](/img/structure/B2660684.png)

![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride](/img/structure/B2660688.png)

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2660690.png)
![8-Methoxy-5-methyl-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2660691.png)
![ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2660694.png)
![3-Ethyl-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2660697.png)
